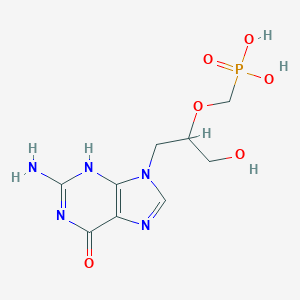

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

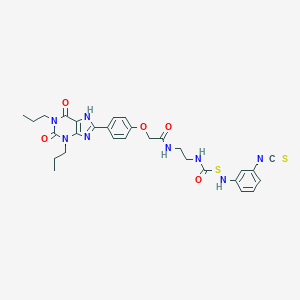

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine, also known as HPMPG, is a nucleotide analog that has been extensively studied for its antiviral properties. HPMPG is a guanine derivative that has a phosphonate group attached to the carbon atom at position 9. This modification makes HPMPG resistant to degradation by cellular enzymes and allows it to remain active for longer periods of time. In

Mechanism Of Action

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a nucleotide analog that is incorporated into viral DNA during replication. Once incorporated, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine acts as a chain terminator, preventing further DNA synthesis. This leads to the inhibition of viral replication and the eventual death of the infected cell.

Biochemical And Physiological Effects

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has been shown to have low toxicity and high selectivity for viral DNA. It does not affect cellular DNA synthesis, which reduces the risk of side effects. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has also been shown to have a long half-life, which allows for less frequent dosing and increased patient compliance.

Advantages And Limitations For Lab Experiments

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a valuable tool for studying viral replication and the development of antiviral drugs. Its low toxicity and high selectivity make it a safer alternative to other nucleotide analogs. However, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine does have limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Future Directions

Future research on 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine should focus on improving its solubility and stability, as well as exploring its potential for treating other viral infections. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could also be used in combination with other antiviral drugs to increase their effectiveness and reduce the risk of drug resistance. Further studies on the mechanism of action of 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could also lead to the development of new antiviral drugs with improved efficacy and safety profiles.

Conclusion:

In conclusion, 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine is a nucleotide analog that has shown great promise as an antiviral drug. Its unique structure and mechanism of action make it a valuable tool for studying viral replication and the development of new antiviral drugs. While 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine does have limitations, its low toxicity and high selectivity make it a safer alternative to other nucleotide analogs. Further research on 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine could lead to the development of new and more effective treatments for viral infections.

Synthesis Methods

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine can be synthesized by reacting guanine with chloroacetaldehyde and phosphorus oxychloride. The resulting intermediate is then reacted with hydroxylamine to form 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine. This synthesis method has been optimized to produce 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine with high purity and yield.

Scientific Research Applications

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including herpes simplex virus, human cytomegalovirus, and adenovirus. 9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine works by inhibiting viral DNA replication, which prevents the virus from replicating and spreading to other cells.

properties

CAS RN |

113852-36-1 |

|---|---|

Product Name |

9-(3-Hydroxy-2-phosphonomethoxypropyl)guanine |

Molecular Formula |

C9H14N5O6P |

Molecular Weight |

319.21 g/mol |

IUPAC Name |

[1-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C9H14N5O6P/c10-9-12-7-6(8(16)13-9)11-3-14(7)1-5(2-15)20-4-21(17,18)19/h3,5,15H,1-2,4H2,(H2,17,18,19)(H3,10,12,13,16) |

InChI Key |

VXDNQJCXIVLMQW-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)NC(=NC2=O)N |

SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1CC(CO)OCP(=O)(O)O)NC(=NC2=O)N |

synonyms |

9-(3-hydroxy-2-phosphonomethoxypropyl)guanine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-6-one](/img/structure/B45025.png)